![molecular formula C16H9Cl2F3N2O B2550885 7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone CAS No. 551930-76-8](/img/structure/B2550885.png)
7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone is a complex organic compound that belongs to the class of quinolinones
准备方法
The synthesis of 7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone involves multiple steps, including the formation of the quinolinone core and the introduction of the chloro and trifluoromethyl groups. One common synthetic route involves the use of starting materials such as 3-chloro-5-(trifluoromethyl)pyridine and 8-methylquinolinone. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the quinolinone core allows for oxidation reactions, which can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinolinone core.
科学研究应用
7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar compounds to 7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone include other quinolinone derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications. Some examples include:
- 7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone
- 7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methylquinoline These compounds highlight the versatility of the quinolinone scaffold and its potential for further modification and application .
属性
IUPAC Name |
7-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-8-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N2O/c1-7-11(17)3-2-9-13(7)23-6-10(15(9)24)14-12(18)4-8(5-22-14)16(19,20)21/h2-6H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQRFTHVGQQGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![13-fluoro-5-(3-fluoro-4-methoxybenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2550802.png)
![N-(2-methoxyethyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2550803.png)
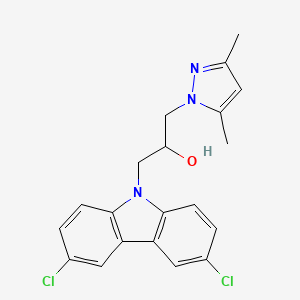
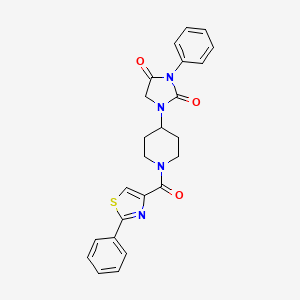
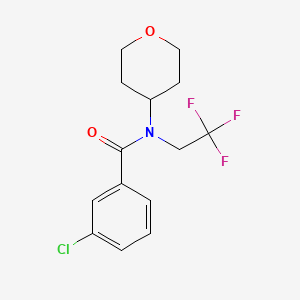
![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2550810.png)
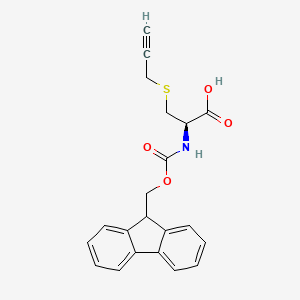
![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2550812.png)
![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2550813.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2550819.png)
![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2550821.png)
![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)
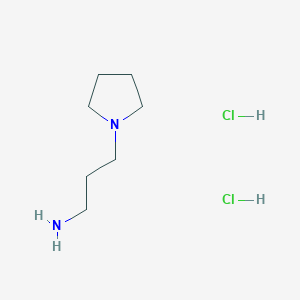
![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)
